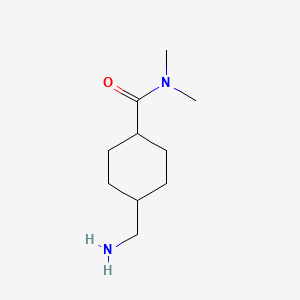
(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Aminomethyl Group:
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with dimethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups.
Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide: shares similarities with other cyclohexane derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dimethylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C10H20N2O/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
OBQMAZUGHIBDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCC(CC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743326.png)
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11743342.png)
![Furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11743343.png)
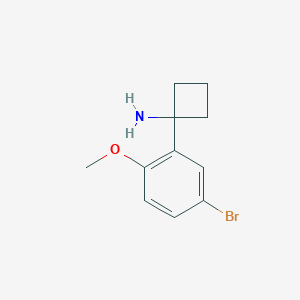
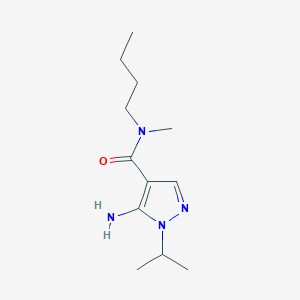
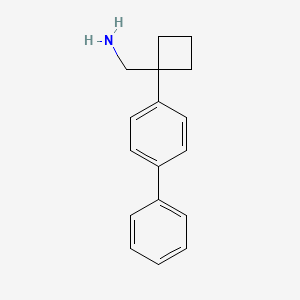
![3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11743370.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743379.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-methylbutyl)amine](/img/structure/B11743391.png)
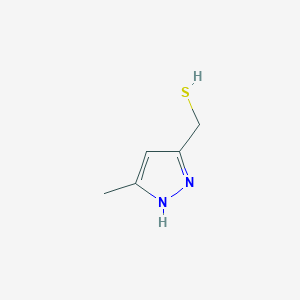
![[4-(Tert-butoxy)-4-oxobut-1-en-1-yl]boronic acid](/img/structure/B11743398.png)
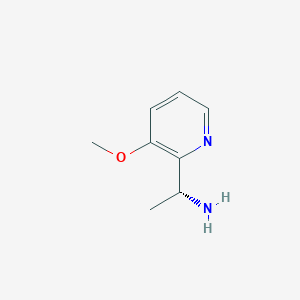
![n-[(1-Ethyl-5-fluoro-1h-pyrazol-4-yl)methyl]-1,4-dimethyl-1h-pyrazol-3-amine](/img/structure/B11743414.png)
